N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine
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Overview
Description
N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is an organic compound that features a brominated benzyl group, a methoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of Tetrazole Ring: The brominated intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Alkylation: The final step involves the alkylation of the tetrazole ring with ethyl iodide to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the tetrazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Sodium azide and triethyl orthoformate: Used for tetrazole ring formation.
Ethyl iodide: Used for alkylation.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives can be formed.
Oxidized or Reduced Forms: Products of oxidation or reduction reactions.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
- N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine
Uniqueness
N-(5-bromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is unique due to its combination of a brominated benzyl group, a methoxy group, and a tetrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H14BrN5O |
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Molecular Weight |
312.17 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C11H14BrN5O/c1-3-17-15-11(14-16-17)13-7-8-6-9(12)4-5-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,13,15) |
InChI Key |
BEEGGMJTNMDNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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